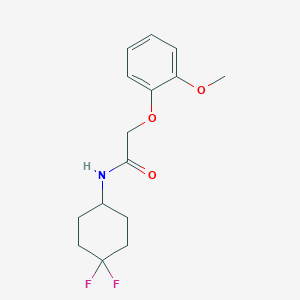

N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide" is not directly mentioned in the provided papers. However, the papers discuss various acetamide derivatives with potential biological activities and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. For instance, paper discusses the synthesis of acetamide derivatives with hypoglycemic activity, while paper describes a one-pot synthesis of N-(4-hydroxyphenyl)acetamide, a compound with pharmaceutical relevance.

Synthesis Analysis

The synthesis of acetamide derivatives is a common theme in the provided papers. For example, paper reports the synthesis of acetamide derivatives using conventional, mild reaction conditions, which resulted in good yields. Similarly, paper describes the synthesis of novel acetamide compounds using 3-fluoro-4-cyanophenol as a primary compound. Paper details the synthesis of N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide, highlighting the importance of reaction conditions such as temperature and time. These studies suggest that the synthesis of "N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide" would likely involve careful selection of reaction conditions and starting materials to achieve a high yield and purity of the desired product.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity and physical properties. Paper provides an example of structural determination using various spectroscopic methods and X-ray diffraction analysis. Similarly, paper discusses the molecular and crystal structures of a dicyclohexyl acetamide derivative, noting the importance of intermolecular interactions such as hydrogen bonds and aromatic stacking. These findings suggest that the molecular structure of "N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide" would likely be characterized by similar techniques to understand its conformation and potential intermolecular interactions.

Chemical Reactions Analysis

The reactivity of acetamide derivatives is another area of interest. Paper describes the reaction of an acetamide compound with aromatic amines to yield various products, indicating a versatile reactivity profile. Paper discusses the reductive carbonylation of nitrobenzene to form an acetamide derivative, showcasing a specific chemical transformation. These examples imply that "N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide" may also participate in a range of chemical reactions, which could be exploited for further functionalization or for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. Paper highlights the importance of intermolecular interactions in determining the crystal packing and overall solid-state structure of the compounds. Paper mentions the optimization of reaction conditions to achieve high yields, which is related to the physical properties such as solubility and stability of the reactants and products. These insights suggest that the physical and chemical properties of "N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide" would need to be carefully studied to understand its behavior in different environments and its suitability for potential applications.

Wissenschaftliche Forschungsanwendungen

Electrophilic Fluorinating Agents

N-halogeno compounds, including perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], demonstrate the compound's utility as a site-selective electrophilic fluorinating agent. This application is particularly relevant in the synthesis of various fluorinated compounds under mild conditions, showcasing its potential in pharmaceutical and material science research (Banks, Besheesh, & Tsiliopoulos, 1996).

Chemoselective Acetylation

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, utilizing immobilized lipase, underscores the compound's significance in the natural synthesis of antimalarial drugs. This process optimization and kinetic study highlights its application in developing efficient and environmentally friendly synthetic routes (Magadum & Yadav, 2018).

Photoreactive Properties

The study of flutamide's photoreactions in different solvents reveals insights into the photostability and photodegradation pathways of related compounds, including N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide. Such research aids in understanding the stability of pharmaceuticals under light exposure, contributing to safer drug design and packaging (Watanabe, Fukuyoshi, & Oda, 2015).

Synthesis of Difluoroacetamides

Research into the synthesis of difluoro(trimethylsilyl)acetamides from chlorodifluoroacetamides by electrochemical silylation presents a novel pathway for creating 3,3-difluoroazetidinones. This process showcases the compound's versatility in synthesizing novel fluorinated structures, useful in drug discovery and material sciences (Bordeau, Frébault, Gobet, & Picard, 2006).

Eigenschaften

IUPAC Name |

N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO3/c1-20-12-4-2-3-5-13(12)21-10-14(19)18-11-6-8-15(16,17)9-7-11/h2-5,11H,6-10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRYEZPQHVMPNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2518402.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide](/img/structure/B2518407.png)

![1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2518408.png)

![2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2518409.png)

![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2S)-2-[(2R,3S,4R,5S,6S)-6-(acetyloxymethyl)-3,5-dihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B2518416.png)